
1,4-Naphthoquinone, 3-chloro-2-isopentylamino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Naphthoquinone, 3-chloro-2-isopentylamino- is a derivative of 1,4-naphthoquinone, a compound known for its diverse biological activities. This specific derivative has a chlorine atom at the 3-position and an isopentylamino group at the 2-position, which imparts unique chemical and biological properties to the molecule .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthoquinone, 3-chloro-2-isopentylamino- typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with isoamylamine. The reaction is carried out in an anhydrous environment with magnetic stirring at 0°C. The mixture is then concentrated and extracted to obtain the desired product .
Industrial Production Methods
Industrial production of 1,4-Naphthoquinone, 3-chloro-2-isopentylamino- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Naphthoquinone, 3-chloro-2-isopentylamino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroquinone and substituted quinone derivatives, which have significant biological and chemical properties .
Applications De Recherche Scientifique
1,4-Naphthoquinone, 3-chloro-2-isopentylamino- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in treating neurodegenerative diseases and as an anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of 1,4-Naphthoquinone, 3-chloro-2-isopentylamino- involves its ability to act as an oxidizing agent. It can form covalent bonds with nucleophilic agents, interacting with thiol groups of proteins and other nucleophilic amino acid groups. This interaction can lead to the inhibition of various enzymes and pathways, contributing to its biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-1,4-naphthoquinone
- 2-Amino-3-chloro-1,4-naphthoquinone
- 2-Morpholino-3-chloro-1,4-naphthoquinone
Uniqueness
1,4-Naphthoquinone, 3-chloro-2-isopentylamino- is unique due to the presence of the isopentylamino group, which enhances its biological activity and specificity compared to other similar compounds. This structural modification allows for more targeted interactions with biological molecules, making it a valuable compound in scientific research .
Propriétés
Numéro CAS |
73816-84-9 |
|---|---|
Formule moléculaire |
C15H16ClNO2 |
Poids moléculaire |
277.74 g/mol |
Nom IUPAC |
2-chloro-3-(3-methylbutylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C15H16ClNO2/c1-9(2)7-8-17-13-12(16)14(18)10-5-3-4-6-11(10)15(13)19/h3-6,9,17H,7-8H2,1-2H3 |
Clé InChI |
MSFVNXVDTMJAMH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


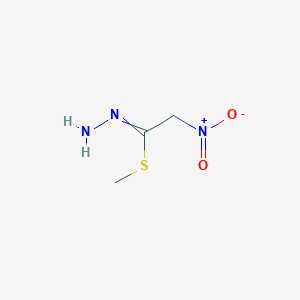

![1-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}hexan-1-one](/img/structure/B14461588.png)


![4-Methoxybicyclo[5.2.0]nona-1,4,6-trien-3-one](/img/structure/B14461603.png)
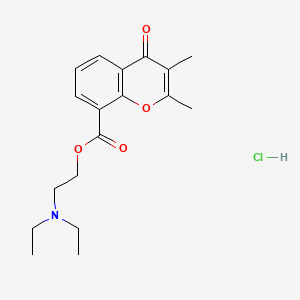
![3-[1-(Ethoxycarbonyl)-2-oxocyclododecyl]propanoic acid](/img/structure/B14461611.png)
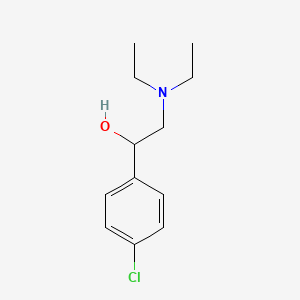
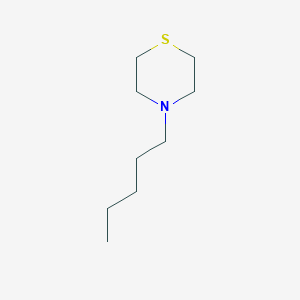
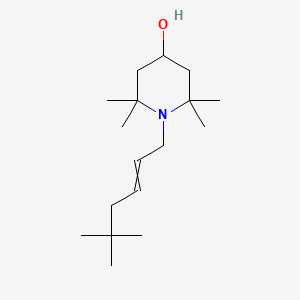
![3-Methyl-3-[1-(trimethylsilyl)ethenyl]cyclohexan-1-one](/img/structure/B14461625.png)
![6-Oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14461641.png)

